molecular formula C22H22FN3O3 B2758513 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide CAS No. 1058499-17-4

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide

Cat. No. B2758513
CAS RN: 1058499-17-4
M. Wt: 395.434
InChI Key: HCPWUJMQIQRDFI-UHFFFAOYSA-N
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine. This compound is known to possess certain biochemical and physiological effects that make it a promising candidate for various research studies.

Scientific Research Applications

Glucose Sensing

The compound has been investigated for its potential in enzyme-free glucose sensing. Researchers synthesized a monomer called 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA). This monomer was electropolymerized on a glassy carbon electrode (poly(EDOT–FPBA)/GCE) at a constant voltage. The resulting poly(EDOT–FPBA) film interface exhibited low impedance and was characterized using various techniques .

The specific interaction between poly(EDOT–FPBA)/GCE and glucose was detected by electrochemical impedance spectroscopy. The sensor demonstrated a detection range from 0.05 to 25 mM, with a detection limit of 0.05 mM at pH 7.0. Notably, poly(EDOT–FPBA) exhibited six times higher sensitivity under physiological pH conditions compared to phenylboronic acid and 3-pyridylboronic acid conjugated poly(3,4-ethylenedioxythiophene). This improvement was attributed to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid, which reduced the pKa value of the boronic acid. The sensor’s sensitivity and dynamic range covered all levels of blood glucose in the serum of patients with diabetes. Due to its high sensitivity, wide detection range, reusability, stability, and potential for continuous monitoring, poly(EDOT–FPBA) holds promise as an enzyme-free glucose sensor .

Fine Chemical Synthesis

Given its complex structure, the compound could serve as a building block for fine chemical synthesis. Researchers may investigate its reactivity, functional group compatibility, and potential for creating novel derivatives. By modifying specific regions of the molecule, chemists could tailor its properties for specific applications.

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-16-4-2-5-19(14-16)29-15-21(27)24-12-3-13-26-22(28)11-10-20(25-26)17-6-8-18(23)9-7-17/h2,4-11,14H,3,12-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPWUJMQIQRDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide

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